molecular formula C23H25N5O5 B15216775 2-(4-Acetamidophenyl)-N-(6-amino-3-benzyl-1-(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide CAS No. 637334-93-1

2-(4-Acetamidophenyl)-N-(6-amino-3-benzyl-1-(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Cat. No.: B15216775
CAS No.: 637334-93-1
M. Wt: 451.5 g/mol
InChI Key: GEOOCJBTGPYEGQ-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)-N-(6-amino-3-benzyl-1-(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a chemical compound with the CAS Registry Number 637334-93-1 . It has a molecular formula of C23H25N5O5 and a molecular weight of 451.48 g/mol . The compound is characterized by its complex structure, which integrates acetamidophenyl and tetrahydropyrimidinone moieties. This molecular framework is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of novel small molecule libraries. Compounds featuring similar dihydropyrimidinone cores are often explored for their diverse biological activities and potential as protease inhibitors or modulators of various enzymatic pathways. Researchers utilize this chemical as a key intermediate or building block in the development of new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

637334-93-1

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

IUPAC Name

2-(4-acetamidophenyl)-N-[4-amino-1-benzyl-3-(methoxymethyl)-2,6-dioxopyrimidin-5-yl]acetamide

InChI

InChI=1S/C23H25N5O5/c1-15(29)25-18-10-8-16(9-11-18)12-19(30)26-20-21(24)28(14-33-2)23(32)27(22(20)31)13-17-6-4-3-5-7-17/h3-11H,12-14,24H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

GEOOCJBTGPYEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)COC)N

Origin of Product

United States

Biological Activity

2-(4-Acetamidophenyl)-N-(6-amino-3-benzyl-1-(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological systems, and implications for therapeutic use.

Chemical Structure

The compound can be structurally represented as follows:

C24H28N4O5\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}_{5}

This structure indicates the presence of multiple functional groups that may contribute to its biological properties.

The compound is hypothesized to exert its biological effects primarily through the inhibition of specific enzymes involved in cellular processes. One area of investigation is its potential role as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and have been implicated in various cancers. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered transcriptional activity.

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antitumor activity. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent inhibitory effects on tumor growth. The compound's ability to induce cell cycle arrest and apoptosis has been documented in several studies.

Compound Cell Line IC50 (μM) Mechanism
Compound AA27802.66HDAC inhibition
Compound BHepG21.73Apoptosis induction

Other Biological Activities

In addition to antitumor effects, the compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways through HDAC inhibition could indicate potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy and safety of related compounds in clinical settings:

  • Study on HDAC Inhibitors : A clinical trial investigated the effects of HDAC inhibitors on patients with solid tumors. Results indicated significant tumor reduction in a subset of patients treated with similar compounds.
  • Combination Therapy : Research has shown that combining this class of compounds with traditional chemotherapeutic agents enhances overall efficacy and reduces resistance mechanisms in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Tetrahydropyrimidine 3-Benzyl, 1-methoxymethyl, 4-acetamidophenyl ~497.5 (calc.) Not reported
Example 83 () Chromen-4-one + Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, dimethylamino, isopropoxy 571.2 (obs.) 302–304
B12 () Tetrahydropyrimidine Sulfamoylphenyl, 4-hydroxyphenyl Not reported Not reported
N-(4-bromophenyl)-2-(2-thienyl)acetamide () Acetamide Bromophenyl, thienyl ~294.1 (calc.) Not reported

Key Observations :

  • The target compound’s benzyl and methoxymethyl groups distinguish it from fluorinated or sulfur-containing analogs (e.g., Example 83, B12). These groups may enhance blood-brain barrier penetration compared to polar substituents like sulfamoyl.
  • Acetamidophenyl vs.

Physicochemical Properties

  • Lipophilicity : The methoxymethyl and benzyl groups likely increase logP compared to hydroxylated analogs (e.g., B12 in ).
  • Solubility: Polar groups (e.g., amino, acetamide) may counterbalance lipophilicity, but the bulky benzyl group could reduce aqueous solubility.
  • Thermal Stability : Example 83 () shows a high melting point (302–304°C), suggesting strong intermolecular forces; the target compound’s melting point remains uncharacterized.

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